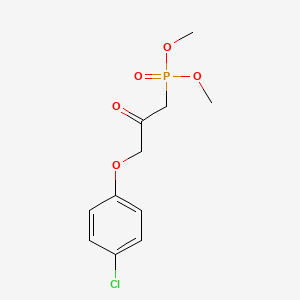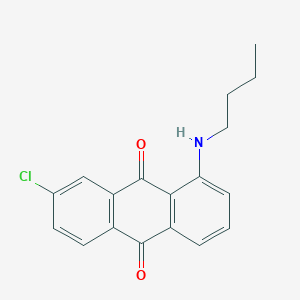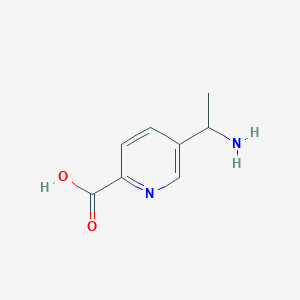
2-Pyridinecarboxylicacid,5-(1-aminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a carboxylic acid group at the second position and an aminoethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- can be achieved through several methods. One common approach involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylicacid,5-(1-aminoethyl)- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylicacid:
2-Pyridinecarboxylicacid,5-(aminomethyl): This compound has an aminomethyl group instead of an aminoethyl group at the fifth position.
Uniqueness
2-Pyridinecarboxylicacid,5-(1-aminoethyl)- is unique due to the presence of both the carboxylic acid and aminoethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-(1-aminoethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)6-2-3-7(8(11)12)10-4-6/h2-5H,9H2,1H3,(H,11,12) |
InChI Key |
HRRSCPVHCRPVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
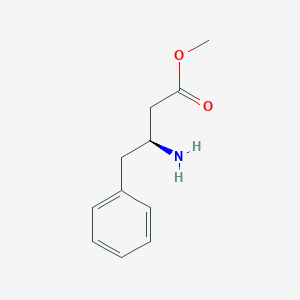
![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

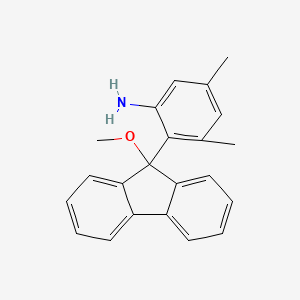
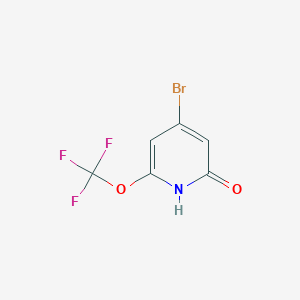
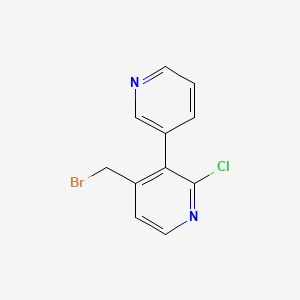
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
